1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the bromo, hydroxy, and methoxy substituents. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the aryl halide and the boronic acid derivative.
Electrophilic substitution: This step introduces the bromo group onto the aromatic ring.
Hydroxylation and methoxylation: These reactions introduce the hydroxy and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen substitution reactions, particularly involving the bromo group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar aromatic structures and biological activities.
Chromene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the specific arrangement of its atoms. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C26H21BrN2O5 |
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Molecular Weight |
521.4 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21BrN2O5/c1-13-7-14(2)24-17(8-13)22(30)20-21(16-9-18(27)23(31)19(10-16)33-3)29(26(32)25(20)34-24)12-15-5-4-6-28-11-15/h4-11,21,31H,12H2,1-3H3 |
InChI Key |
ONSXXLHPZRWREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)Br)O)OC)CC5=CN=CC=C5)C |
Origin of Product |
United States |
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